

Phenyl(p-tolyl)acetic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl(p-tolyl)acetic acid*

Cat. No.: *B167616*

[Get Quote](#)

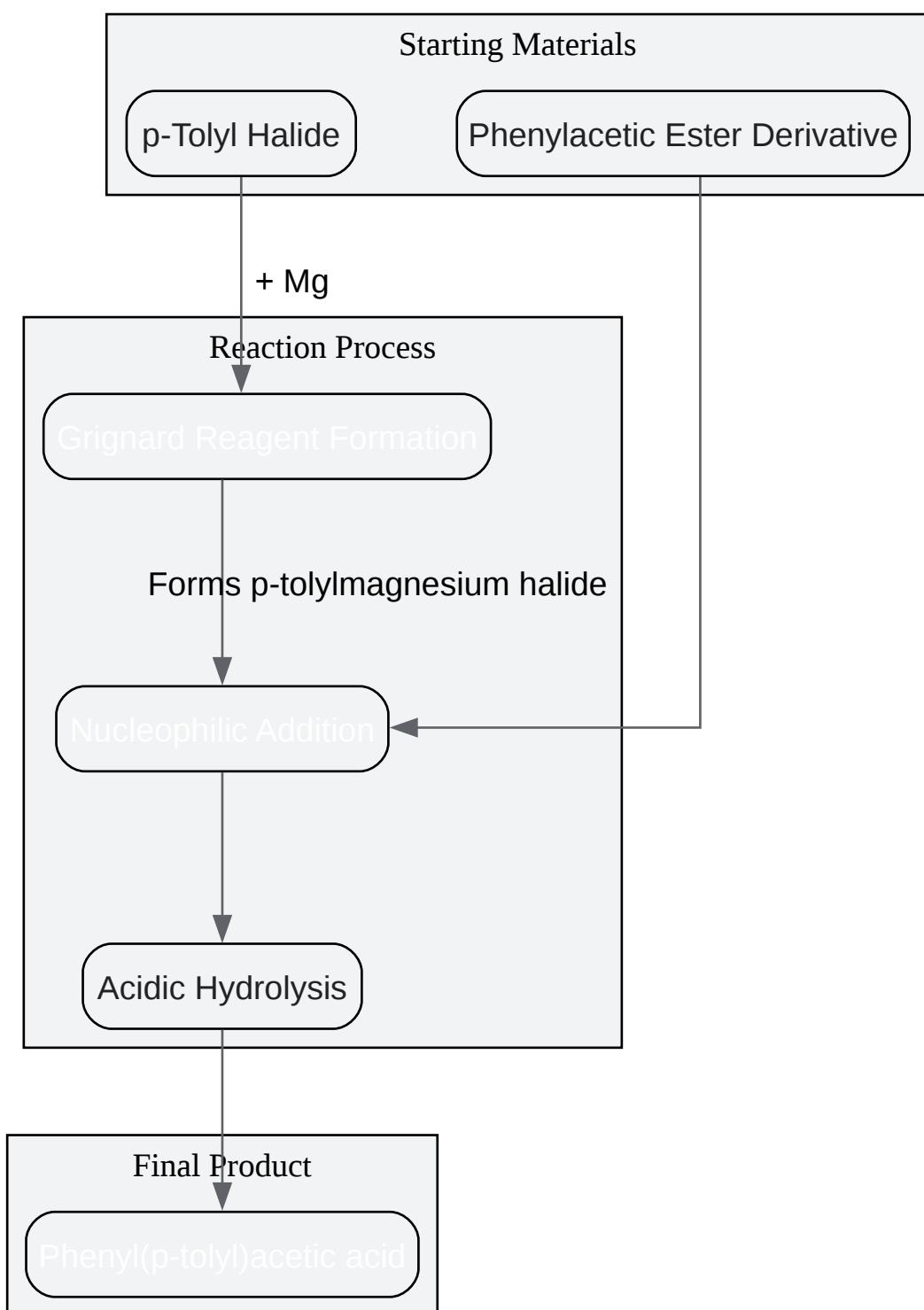
An In-depth Technical Guide to Phenyl(p-tolyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Phenyl(p-tolyl)acetic acid**, a valuable compound in chemical and pharmaceutical research. This document details its chemical properties, synthesis, and potential applications, presenting data in a clear and accessible format for laboratory and development settings.

Core Compound Identification

The primary focus of this guide is **Phenyl(p-tolyl)acetic acid**, also known by its IUPAC name, 2-(4-methylphenyl)-2-phenylacetic acid.


Identifier	Value
CAS Number	1882-56-0 [1]
Molecular Weight	226.27 g/mol [1]
Molecular Formula	C ₁₅ H ₁₄ O ₂

Synonyms:

- (4-methylphenyl)(phenyl)acetic acid[[1](#)]
- 2-(4-methylphenyl)-2-phenylethanoic acid[[1](#)]
- 4-[carboxy(phenyl)methyl]toluene[[1](#)]

Synthesis Pathway

The synthesis of **Phenyl(p-tolyl)acetic acid** can be achieved through various organic chemistry routes. A common conceptual pathway involves the reaction of a Grignard reagent with a suitable precursor, followed by carboxylation. The following diagram illustrates a logical workflow for its synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis workflow for **Phenyl(p-tolyl)acetic acid**.

Experimental Protocols

While specific experimental protocols can vary, a general procedure for the synthesis of **Phenyl(p-tolyl)acetic acid** via a Grignard reaction is outlined below. This protocol is illustrative and should be adapted and optimized based on laboratory conditions and available starting materials.

Materials:

- p-Bromotoluene
- Magnesium turnings
- Anhydrous diethyl ether
- Ethyl phenylacetate
- Dry ice (solid CO₂)
- Hydrochloric acid (HCl)

Procedure:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Dissolve p-bromotoluene in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.
- **Reaction with Phenylacetate:** Cool the Grignard solution in an ice bath. Dissolve ethyl phenylacetate in anhydrous diethyl ether and add it slowly to the Grignard reagent. The reaction is exothermic and should be controlled.
- **Carboxylation (Alternative Route):** Alternatively, for a direct carboxylation of a precursor, the Grignard reagent can be poured over crushed dry ice.
- **Hydrolysis and Extraction:** After the addition is complete, the reaction mixture is quenched by carefully adding aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Research and Development

Phenyl(p-tolyl)acetic acid and its derivatives are of interest to researchers in medicinal chemistry and materials science. Its structural motif, containing both a phenyl and a tolyl group attached to a chiral center (after the carboxylic acid), makes it a candidate for the development of novel anti-inflammatory agents. The general class of non-steroidal anti-inflammatory drugs (NSAIDs) often contains an acetic acid moiety.

The logical relationship for its potential use in drug discovery is illustrated below.

[Click to download full resolution via product page](#)

Caption: Rationale for exploring **Phenyl(p-tolyl)acetic acid** in drug discovery.

Further research is necessary to fully elucidate the biological activities and potential therapeutic applications of **Phenyl(p-tolyl)acetic acid**. This guide serves as a foundational resource for professionals embarking on studies involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- To cite this document: BenchChem. [Phenyl(p-tolyl)acetic acid CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167616#phenyl-p-tolyl-acetic-acid-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com